N,N,N',N'-Tetramethyl-L-tartramide
Overview
Description
N,N,N’,N’-Tetramethyl-L-tartramide is an organic compound with the molecular formula C8H16N2O4. It is a white to off-white crystalline solid that is slightly soluble in water and ethanol. This compound is primarily used in organic synthesis and as a ligand for chiral catalysts, promoting asymmetric catalytic reactions .
Mechanism of Action
Mode of Action
It’s known that this compound can form complexes with transition metals, which can effectively control the stereoselectivity in the synthesis of compounds .
Biochemical Pathways
It’s known that this compound is often used in organic synthesis to prepare chiral drugs, pesticides, plant protection agents, etc .
Pharmacokinetics
It has a molecular weight of 204.22, a density of 1.2441 g/cm3, and a boiling point of 404.8ºC at 760 mmHg . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Action Environment
It’s known that this compound is soluble in water and polar organic solvents, such as alcohols, ketones, and esters . This suggests that the compound’s action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
N,N,N’,N’-Tetramethyl-L-tartramide is primarily used as a ligand for chiral catalysts, promoting asymmetric catalytic reactions . It forms complexes with transition metals, which can effectively control the stereoselectivity in the synthesis of compounds
Molecular Mechanism
It is known to form complexes with transition metals, which can effectively control the stereoselectivity in the synthesis of compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-L-tartramide can be synthesized by reacting L-tartaric acid with dimethylamine. The reaction involves dissolving L-tartaric acid under acidic conditions and adding an excess amount of dimethylamine. The product is then obtained through distillation and purification .
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-L-tartramide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yield and purity, and the product is often purified using advanced techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetramethyl-L-tartramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides and acids.
Reduction: Amines and alcohols.
Substitution: Various substituted amides and derivatives.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-L-tartramide has a wide range of applications in scientific research:
Chemistry: Used as a ligand for chiral catalysts in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of chiral drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals .
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-D-tartramide
- N,N,N’,N’-Tetramethyl-L-tartaric acid diamide
- N,N,N’,N’-Tetramethylsuccinamide
Comparison: N,N,N’,N’-Tetramethyl-L-tartramide is unique due to its specific stereochemistry, which makes it particularly effective as a chiral ligand. Compared to its analogs, it offers better control over stereoselectivity in asymmetric synthesis, making it a preferred choice in the production of chiral compounds .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDYHRBODKVEL-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]([C@H](C(=O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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